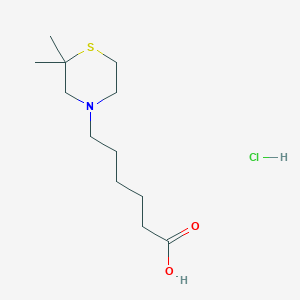

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride

Description

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride is a chemical compound with the molecular formula C12H23NO2S·HCl. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

6-(2,2-dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S.ClH/c1-12(2)10-13(8-9-16-12)7-5-3-4-6-11(14)15;/h3-10H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGHORADZCUKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCCCCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride typically involves the reaction of 2,2-dimethylthiomorpholine with hexanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Substitution: The hydrogen atoms in the hexanoic acid chain can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Thiomorpholine: The parent compound of 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride, which lacks the hexanoic acid chain.

2,2-Dimethylthiomorpholine: A derivative of thiomorpholine with two methyl groups attached to the sulfur atom.

Hexanoic Acid: A simple carboxylic acid with a six-carbon chain, used as a building block in organic synthesis.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine ring and the hexanoic acid chain, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Biological Activity

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 6-(2,2-Dimethylthiomorpholino)hexanoic acid hydrochloride

- Molecular Formula : C12H23ClN2O2S

- Molecular Weight : 278.83 g/mol

- CAS Number : 117629741

The compound is typically found in a powder form and is characterized by its hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid hydrochloride is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.

- Receptor Modulation : It has been suggested that the compound may act as a modulator of specific receptors, influencing cellular signaling pathways related to growth and proliferation.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens, indicating its potential use in treating infections.

Pharmacological Effects

- Anti-inflammatory : Research indicates that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Animal models have shown that administration of this compound can lead to reduced pain sensitivity, suggesting analgesic potential.

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid hydrochloride against various bacterial strains. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anti-inflammatory Effects

In a controlled animal study, the compound was administered to evaluate its effects on inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group, highlighting its anti-inflammatory properties.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 |

| Compound Administered | 3.2 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks such as irritation upon contact and harmful effects if ingested or inhaled. Proper handling procedures must be followed to mitigate these risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.